2-FLUORO-DL-HOMOPHENYLALANINE

Description

BenchChem offers high-quality 2-FLUORO-DL-HOMOPHENYLALANINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-FLUORO-DL-HOMOPHENYLALANINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

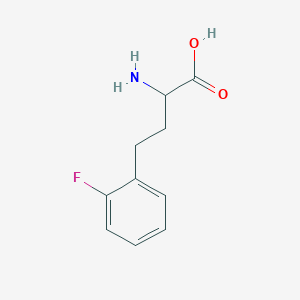

2-amino-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDDGWLHCOPIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289041 | |

| Record name | α-Amino-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-81-8 | |

| Record name | α-Amino-2-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications

Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for refining pharmacological profiles. The substitution of a single hydrogen atom with fluorine, a bioisostere of similar size yet vastly different electronic properties, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity.[1] This guide focuses on 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid that embodies the potential of this "fluorine effect." As a homolog of phenylalanine, it offers a unique scaffold for researchers aiming to modulate the characteristics of peptides and other pharmacologically active compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical properties, synthesis, and potential applications of this intriguing molecule.

Core Chemical and Physical Properties

2-Fluoro-DL-homophenylalanine, a racemic mixture of the D and L enantiomers, is a derivative of homophenylalanine with a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique characteristics that differentiate it from its non-fluorinated counterpart.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | N/A |

| CAS Number | 225233-81-8 | [2][3] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [2][3] |

| Molecular Weight | 197.21 g/mol | Calculated |

| Appearance | White to off-white powder | [4] |

| Storage Conditions | 0-8 °C, protected from light and moisture | [4] |

Physicochemical Parameters

A thorough understanding of the physicochemical properties of 2-Fluoro-DL-homophenylalanine is crucial for its effective application in experimental settings. While specific experimental data for this compound is not extensively published, we can infer certain properties based on related structures and general principles of fluorinated amino acids.

Solubility: The solubility of amino acids is highly dependent on the pH of the solution due to their zwitterionic nature. For 2-Fluoro-DL-homophenylalanine, solubility is expected to be lowest at its isoelectric point and increase in acidic or basic solutions. Based on the behavior of similar amino acids like L-homophenylalanine, it is sparingly soluble in water and likely shows increased solubility in aqueous acids and bases.[5] For practical laboratory use, solubility testing in common organic solvents such as methanol, ethanol, and DMSO is recommended.

pKa Values: The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to have a modest acidifying effect on both the carboxylic acid and the ammonium group compared to unsubstituted homophenylalanine. Predicted pKa values are approximately:

-

pKa₁ (Carboxylic Acid): ~2.0 - 2.5

-

pKa₂ (Ammonium Group): ~9.0 - 9.5

These predictions are based on computational models and comparison with known values for similar fluorinated amino acids.[6] Experimental determination is necessary for precise values.

Synthesis of 2-Fluoro-DL-homophenylalanine

Retrosynthetic Analysis and Proposed Pathway

A logical approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.

Caption: A simplified retrosynthetic pathway for 2-Fluoro-DL-homophenylalanine.

Illustrative Synthetic Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization.

Step 1: Preparation of 1-(2-Bromoethyl)-2-fluorobenzene

-

To a solution of 2-(2-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a brominating agent (e.g., phosphorus tribromide) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired halide.

Step 2: Alkylation of a Glycine Enolate Equivalent

-

Prepare a solution of a suitable glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to -78 °C and add a strong base (e.g., LDA) dropwise to generate the enolate.

-

Add the previously prepared 1-(2-bromoethyl)-2-fluorobenzene to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Treat the alkylated product with an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to remove the protecting groups.

-

After completion of the reaction, remove the solvent and excess acid under reduced pressure.

-

The crude 2-Fluoro-DL-homophenylalanine can be purified by recrystallization or ion-exchange chromatography.

Spectroscopic Characterization

While experimental spectra for 2-Fluoro-DL-homophenylalanine are not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.4 ppm.

-

The α-proton (CH-NH₂) will be a multiplet around δ 3.5-4.0 ppm.

-

The β- and γ-protons (CH₂-CH₂) will present as complex multiplets in the range of δ 1.8-2.8 ppm.

-

-

¹³C NMR:

-

Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

The carboxylic carbon will be in the range of δ 170-180 ppm.

-

The α-carbon will be around δ 50-60 ppm.

-

The β- and γ-carbons will be in the aliphatic region (δ 25-40 ppm).

-

-

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the solvent and local electronic environment.

-

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 198.2. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the side chain.

Applications in Research and Drug Development

The incorporation of 2-Fluoro-DL-homophenylalanine into peptides and other molecules can be a powerful strategy to modulate their biological properties.

Enhancing Proteolytic Stability

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The introduction of non-proteinogenic amino acids, particularly those with bulky or electronically modified side chains like 2-Fluoro-DL-homophenylalanine, can hinder recognition and cleavage by proteases.[10][11][12]

Illustrative Workflow for Proteolytic Stability Assay:

Caption: Workflow for assessing the proteolytic stability of a peptide containing 2-Fluoro-DL-homophenylalanine.

Experimental Protocol: Proteolytic Stability Assay

-

Peptide Synthesis: Synthesize both the native peptide and the analog containing 2-Fluoro-DL-homophenylalanine using standard solid-phase peptide synthesis (SPPS) protocols.

-

Enzyme and Peptide Solutions: Prepare stock solutions of the protease (e.g., α-chymotrypsin or pepsin) in an appropriate buffer. Prepare stock solutions of the peptides in the same buffer.

-

Reaction Initiation: Initiate the digestion by adding the enzyme solution to the peptide solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w) and incubate at 37 °C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid) to the aliquot.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

-

Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Modulation of Biological Activity

The electronic and steric properties of the 2-fluorophenyl group can influence the binding affinity of a peptide to its target receptor or enzyme. The fluorine atom can participate in favorable orthogonal multipolar interactions or alter the conformation of the peptide to favor a more active state.[13][14]

Hypothetical Case Study: Enzyme Inhibition

Consider a peptide that is a known inhibitor of a particular protease. Replacing a key phenylalanine residue with 2-Fluoro-DL-homophenylalanine could potentially enhance its inhibitory activity.

| Peptide | Target Enzyme | IC₅₀ (nM) (Hypothetical) | Fold Improvement |

| Native Peptide (with Phe) | Protease X | 150 | 1x |

| Analog Peptide (with 2-F-hPhe) | Protease X | 30 | 5x |

Experimental Protocol: Enzyme Inhibition Assay

-

Reagents: Prepare solutions of the target enzyme, a fluorogenic substrate, the inhibitor peptides (native and analog), and assay buffer.

-

Assay Setup: In a microplate, add the enzyme, varying concentrations of the inhibitor peptide, and buffer. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[15][16]

Use as a Metabolic and Spectroscopic Probe

The presence of the ¹⁹F nucleus makes 2-Fluoro-DL-homophenylalanine a valuable tool for NMR-based studies of protein structure and dynamics. When incorporated into a protein, the ¹⁹F chemical shift is highly sensitive to the local environment, providing a powerful probe for conformational changes, ligand binding, and protein-protein interactions.[17][18] Furthermore, with the incorporation of ¹⁸F, it has the potential to be used as a tracer in Positron Emission Tomography (PET) for tumor imaging, leveraging the increased amino acid metabolism in cancer cells.[19][20][21][22][23]

Conclusion and Future Perspectives

2-Fluoro-DL-homophenylalanine represents a valuable, albeit under-characterized, building block for chemical biologists and medicinal chemists. Its unique combination of a homologous backbone and an electronically modified aromatic side chain offers a rich design space for modulating the properties of peptides and other bioactive molecules. While a lack of extensive published data necessitates a degree of extrapolation from related compounds, the foundational principles of fluorine's effects on molecular properties provide a strong rationale for its application. Future work should focus on the detailed experimental characterization of its physicochemical properties and the exploration of its incorporation into a wider range of biological systems to fully unlock its potential in the development of next-generation therapeutics and research tools.

References

- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Wang, M., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 42(10), 826-834.

-

Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8]. Retrieved from [Link]

- Molecular Imaging and Contrast Agent Database (MICAD). (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine.

- Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2746.

- Huhmann, E., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry–A European Journal, 24(62), 16419-16428.

- Langen, K. J., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6039.

- Salwiczek, M., et al. (2009). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 131(42), 15164-15166.

- Toscano, M. D., et al. (2020).

- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2335-2349.

-

Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%. Retrieved from [Link]

- Zhang, X., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(44), 77973.

- Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4, 4, 4-trifluorobutanoic Acid. Molecules, 24(24), 4521.

- Martin-Gago, P., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′, 5′difluorophenyl)-alanine. Scientific reports, 6(1), 1-12.

- Pauwels, E., et al. (2017). Fluorine-18 Labeled Amino Acids for Tumor PET/CT Imaging. Oncotarget, 8(44), 77973-77990.

- Martin-Gago, P., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′, 5′difluorophenyl)-alanine. Scientific Reports, 6, 27285.

- Shimohigashi, Y., et al. (1987). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. International journal of peptide and protein research, 30(5), 640-649.

- Gautschi, M., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro-and alpha-hydroxy-beta-amino acids. Helvetica chimica acta, 87(5), 1143-1161.

- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 9, 2335.

-

PubChem. (n.d.). Homophenylalanine, DL-. Retrieved from [Link]

- Li, G., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482.

- Salomone, A., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2335-2349.

- Martins, C. H., et al. (2021).

- Ogawa, T., et al. (1988). Enzyme inhibition by dipeptides containing 2, 3-methanophenylalanine, a sterically constrained amino acid. International journal of peptide and protein research, 31(5), 455-465.

- Gieroń, M. A., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ (3)-bis (homophenylalanine). European journal of medicinal chemistry, 86, 601-609.

- Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ARKIVOC: Online Journal of Organic Chemistry, 2021(5), 97-109.

- Ferreira, N. N., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo-Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 22(19), 10709.

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors. Retrieved from [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

- Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576.

- Lazzari, S., et al. (2021).

- Ganser, C., et al. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 75(6-7), 299-308.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]

- 3. 225233-81-8 2-Fluoro-DL-homophenylalanine [chemsigma.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation [mdpi.com]

- 16. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine

Introduction: The Strategic Role of Fluorine in Amino Acid Scaffolds

In the landscape of modern drug discovery and chemical biology, the strategic modification of foundational biomolecules is paramount to enhancing therapeutic efficacy and probing biological systems. Non-proteinogenic amino acids, such as 2-Fluoro-DL-homophenylalanine, represent a critical class of building blocks designed for this purpose. This technical guide provides an in-depth exploration of 2-Fluoro-DL-homophenylalanine (CAS No. 225233-81-8), detailing its chemical properties, a robust synthetic pathway, analytical characterization, and its applications for researchers, medicinal chemists, and drug development professionals.

The introduction of a fluorine atom onto the phenyl ring of homophenylalanine is a deliberate and strategic choice. Fluorine, being the most electronegative element, imparts unique physicochemical properties without a significant increase in steric bulk.[1] This substitution can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding interactions with protein targets.[2] The C-F bond is exceptionally strong and resistant to enzymatic cleavage, often leading to improved pharmacokinetic profiles.[2] The homophenylalanine scaffold, with its extended ethyl linker between the phenyl ring and the α-carbon, provides a different spatial orientation compared to native phenylalanine, allowing for the exploration of new binding pockets in enzymes and receptors. This guide serves as a comprehensive resource for harnessing the potential of this unique compound.

Physicochemical and Structural Properties

2-Fluoro-DL-homophenylalanine is a white to off-white powder. Its core structure consists of a 2-fluorophenyl group attached to a butanoic acid backbone with an amino group at the alpha position (2-amino-4-(2-fluorophenyl)butanoic acid).

Caption: Chemical Structure of 2-Fluoro-DL-homophenylalanine.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 225233-81-8 | [3][4] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [4] |

| Molecular Weight | 197.21 g/mol | Calculated |

| Appearance | White to off-white powder | General Observation |

| IUPAC Name | 2-Amino-4-(2-fluorophenyl)butanoic acid | Derived |

| Melting Point | Data not available. Related compounds like DL-Homophenylalanine and 2-Fluoro-DL-phenylalanine decompose at high temperatures (>245 °C).[5] | Inferred |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. | General Amino Acid Property |

Recommended Synthetic Protocol: Malonic Ester Synthesis

The synthesis of 2-Fluoro-DL-homophenylalanine can be reliably achieved via the alkylation of diethyl acetamidomalonate, a robust and versatile method for preparing racemic α-amino acids. The causality behind this choice lies in its high efficiency for forming the crucial Cα-Cβ bond. The key electrophile required is 1-(2-bromoethyl)-2-fluorobenzene .

Caption: Synthetic workflow for 2-Fluoro-DL-homophenylalanine.

Part A: Preparation of 1-(2-Bromoethyl)-2-fluorobenzene (Alkylating Agent)

-

Reaction Setup : To a stirred solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise.

-

Reaction Progression : After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Carefully quench the reaction by pouring it over ice water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 1-(2-bromoethyl)-2-fluorobenzene, can be purified by vacuum distillation.[6]

Part B: Synthesis of 2-Fluoro-DL-homophenylalanine

-

Enolate Formation : In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.05 equivalents) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide (NaOEt). Once the sodium has completely dissolved, add diethyl acetamidomalonate (1 equivalent) and stir until a clear solution is formed.

-

Alkylation : To the resulting enolate solution, add 1-(2-bromoethyl)-2-fluorobenzene (1 equivalent) dropwise. Heat the mixture to reflux for 4-8 hours. The formation of a precipitate (NaBr) indicates the reaction is proceeding.

-

Isolation of Intermediate : After cooling, remove the ethanol via rotary evaporation. Add water to the residue and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diethyl 2-acetamido-2-(2-(2-fluorophenyl)ethyl)malonate.

-

Hydrolysis and Decarboxylation : To the crude intermediate, add an excess of concentrated hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 6-12 hours. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the malonic acid derivative.

-

Final Product Isolation : Cool the reaction mixture to room temperature, then in an ice bath to precipitate the amino acid hydrochloride. The pH can be adjusted to the isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. Filter the solid product, wash with cold water and ethanol, and dry under vacuum to yield 2-Fluoro-DL-homophenylalanine.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Caption: Workflow for analytical validation.

Table 2: Expected Analytical Data for 2-Fluoro-DL-homophenylalanine

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons (Ar-H): Complex multiplet signals between ~7.0-7.4 ppm. - Alpha Proton (α-CH): A triplet or doublet of doublets around ~3.8-4.2 ppm. - Gamma Protons (γ-CH₂): A triplet around ~2.7-3.0 ppm adjacent to the aromatic ring. - Beta Protons (β-CH₂): Multiplet signals around ~1.9-2.2 ppm. |

| ¹³C NMR | - Carboxyl Carbon (C=O): Signal >170 ppm. - Aromatic Carbons: Multiple signals between 115-165 ppm, with characteristic C-F coupling. The carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JCF). - Alpha Carbon (α-C): Signal around 55 ppm. - Aliphatic Carbons (β-C, γ-C): Signals in the 25-40 ppm range. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring, with its chemical shift and coupling pattern providing information about its electronic environment.[7] |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 198.0925. |

| HPLC (Chiral) | Using a chiral column (e.g., Crownpak CR+), the DL-mixture should resolve into two distinct peaks of approximately equal area, corresponding to the D- and L-enantiomers.[8] |

Applications in Research and Drug Development

The true value of 2-Fluoro-DL-homophenylalanine lies in its application as a specialized building block in medicinal chemistry and protein engineering.

-

Metabolic Stabilization of Peptides : By replacing a natural amino acid (like phenylalanine or leucine) with its fluorinated counterpart, researchers can significantly enhance the metabolic stability of peptide-based drug candidates.[1][9] The C-F bond is resistant to P450-mediated oxidation, a common metabolic pathway for aromatic rings.

-

Modulation of Receptor Binding Affinity : The electron-withdrawing nature of the fluorine atom alters the electronic properties of the phenyl ring.[1] This can change cation-π or π-π stacking interactions within a receptor's binding pocket, potentially increasing or tuning the binding affinity and selectivity of a ligand.[10]

-

Probes for ¹⁹F NMR Studies : The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy.[7] When a peptide or small molecule containing this amino acid binds to a target protein, changes in the ¹⁹F NMR signal can provide valuable information about the binding event and the local environment, without interference from other signals in the biological matrix.[7]

-

Development of Novel Therapeutics : Homophenylalanine derivatives are known building blocks for angiotensin-converting enzyme (ACE) inhibitors. The introduction of fluorine could lead to second-generation inhibitors with improved pharmacokinetic properties. Furthermore, its use in creating novel enzyme inhibitors or receptor modulators is an active area of research.

Conclusion

2-Fluoro-DL-homophenylalanine is more than just a chemical reagent; it is a tool for innovation. Its design is a prime example of how subtle atomic substitutions can lead to profound changes in molecular properties. By providing a chemically robust synthetic route and a clear analytical framework, this guide empowers researchers to confidently incorporate this versatile amino acid into their discovery programs, paving the way for the development of next-generation therapeutics and more sophisticated biological probes.

References

-

Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%. Retrieved January 19, 2026, from [Link]

-

Chemsigma. (n.d.). 2-Fluoro-DL-homophenylalanine [225233-81-8]. Retrieved January 19, 2026, from [Link]

-

King-Pharm. (n.d.). 225233-81-8 2-Fluoro-DL-homophenylalanine. Retrieved January 19, 2026, from [Link]

-

Kiehna, J., & Bax, B. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. Retrieved January 19, 2026, from [Link]

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved January 19, 2026, from [Link]

-

El-Faham, A., & Al-Hadedi, A. A. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved January 19, 2026, from [Link]

-

Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Retrieved January 19, 2026, from [Link]

-

Tomas-Mendivil, E., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC separation of standard DL-phenylalanine. Retrieved January 19, 2026, from [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]

- 4. 225233-81-8 2-Fluoro-DL-homophenylalanine [chemsigma.com]

- 5. L07654.06 [thermofisher.com]

- 6. 1-(2-Bromoethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 7. Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Homophenylalanine Scaffolds

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for modulating pharmacological profiles.[1][2] 2-Fluoro-DL-homophenylalanine, a synthetic amino acid, represents a confluence of two powerful medicinal chemistry strategies: the extension of the phenylalanine side chain to create homophenylalanine and the introduction of a fluorine atom onto the aromatic ring. Homophenylalanine itself is a key precursor for angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension.[3][4] The addition of fluorine, an element with a van der Waals radius similar to hydrogen but with high electronegativity, can profoundly alter a molecule's acidity, basicity, hydrophobicity, and metabolic stability.[1][5] This guide provides a comprehensive overview of 2-Fluoro-DL-homophenylalanine, from its fundamental physicochemical properties to its potential applications in research and development.

Physicochemical Properties of 2-Fluoro-DL-homophenylalanine

A precise understanding of a compound's molecular characteristics is foundational to its application. The key quantitative data for 2-Fluoro-DL-homophenylalanine are summarized in the table below. The molecular weight is calculated from its molecular formula, C10H12FNO2, and aligns with supplier specifications.[6][7]

| Property | Value | Source |

| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | N/A |

| CAS Number | 225233-81-8 | [4][6][7] |

| Molecular Formula | C10H12FNO2 | [6][7] |

| Molecular Weight | 197.21 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C(=C1)F)CCC(C(=O)O)N | N/A |

Synthesis and Characterization: A Proposed Biocatalytic Approach

While specific, detailed synthesis routes for 2-Fluoro-DL-homophenylalanine are not extensively published, a logical and efficient pathway can be extrapolated from established methods for L-homophenylalanine synthesis.[8][9] A promising strategy involves the use of a recombinant aromatic amino acid transaminase (AroAT) for the asymmetric synthesis from a fluorinated precursor.[9]

Proposed Synthesis Workflow

The proposed biocatalytic synthesis involves the transamination of 2-oxo-4-(2-fluorophenyl)butanoic acid. This method is advantageous due to its high stereospecificity and environmentally benign reaction conditions.

Caption: Proposed biocatalytic synthesis of 2-Fluoro-DL-homophenylalanine.

Experimental Protocol: Enzymatic Synthesis

-

Enzyme Preparation: Overexpress a suitable aromatic amino acid transaminase in an E. coli host. Prepare a cell-free extract or use whole-cell catalysts.

-

Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the substrate, 2-oxo-4-(2-fluorophenyl)butanoic acid, and an excess of an amine donor, such as L-aspartate.

-

Initiation: Add the prepared enzyme catalyst to the reaction mixture to initiate the transamination reaction. Maintain a constant temperature (e.g., 30-37°C) with gentle agitation.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product and the consumption of the substrate.

-

Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Remove the precipitated protein by centrifugation. The supernatant can then be subjected to purification techniques such as ion-exchange chromatography to isolate the 2-Fluoro-DL-homophenylalanine.

Characterization and Quality Control

A self-validating system for protocol integrity requires robust analytical characterization of the final product.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the synthesized amino acid. A reversed-phase C18 column can be used for achiral purity analysis.[10]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the product, verifying the presence of the desired compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation. ¹⁹F NMR is particularly important to confirm the position and presence of the fluorine atom on the phenyl ring.

Applications in Research and Drug Development

The incorporation of fluorinated amino acids like 2-Fluoro-DL-homophenylalanine into peptides and small molecules is a validated strategy to enhance therapeutic properties.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[2]

-

Modulation of Receptor Binding: The high electronegativity of fluorine alters the electronic properties of the aromatic ring. This can influence cation-π interactions, which are often critical for peptide-receptor binding, potentially leading to enhanced affinity and selectivity.[11][12]

-

Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and enhance oral bioavailability.[2]

-

Peptide and Protein Engineering: This amino acid can be used as a building block in solid-phase peptide synthesis to create novel peptides with enhanced stability and altered biological activity.[5][13] It can also serve as a probe for studying protein structure and function using ¹⁹F NMR.[1]

Biological Activity and Mechanistic Insights

While specific biological data for 2-Fluoro-DL-homophenylalanine is limited, its structural similarity to other pharmacologically active compounds allows for informed hypotheses about its potential biological roles.

Potential as an Enzyme Inhibitor

Given that L-homophenylalanine is a precursor to ACE inhibitors, it is plausible that 2-Fluoro-DL-homophenylalanine or its derivatives could act as inhibitors of enzymes within the renin-angiotensin system or other metabolic pathways. The fluorine atom could form specific hydrogen bonds or electrostatic interactions within the enzyme's active site, potentially leading to potent and selective inhibition.

Neurological Applications

Analogs of phenylalanine are known to have applications in neuroscience.[13] The fluorinated homophenylalanine scaffold could be explored for its potential to interact with neurotransmitter systems or as a building block for novel central nervous system (CNS) drug candidates.

Signaling Pathway Modulation

The introduction of 2-fluoro-homophenylalanine into a peptide that binds to a G-protein coupled receptor (GPCR) could enhance its binding affinity, leading to more potent and sustained downstream signaling.

Caption: Hypothetical GPCR signaling enhancement by a fluorinated peptide.

Conclusion

2-Fluoro-DL-homophenylalanine is a compelling synthetic amino acid that holds significant promise for researchers in drug discovery and chemical biology. Its unique combination of a homophenylalanine backbone with the strategic placement of a fluorine atom offers a powerful tool for modulating the biological and pharmacological properties of peptides and small molecules. The proposed biocatalytic synthesis route provides a sustainable and efficient method for its production, paving the way for its broader application. Further investigation into the specific biological activities of this compound is warranted and could lead to the development of novel therapeutics with improved efficacy, stability, and bioavailability.

References

-

Crawford Wisdom Private Limited. L-homophenylalanine - Molecular Weight 179.2157 G/mol, Density 1.164 G/cmâ³. Tradeindia. Available at: [Link].

-

BuyersGuideChem. Supplier CAS No 225233-81-8. Available at: [Link].

-

PubChem. 2-Fluorophenylalanine. National Center for Biotechnology Information. Available at: [Link].

-

Al-Awadi, F. Y., & Ibrahim, H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18346-18366. Available at: [Link].

-

Schmideder, S., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(6), 1436-1446. Available at: [Link].

-

precisionFDA. HOMOPHENYLALANINE, DL-. U.S. Food and Drug Administration. Available at: [Link].

-

Chemsigma. 2-Fluoro-DL-homophenylalanine [225233-81-8]. Available at: [Link].

-

MPG.PuRe. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Max-Planck-Gesellschaft. Available at: [Link].

-

Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-11. Available at: [Link].

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available at: [Link].

-

ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride. Available at: [Link].

-

MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link].

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 865774-79-4|(S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic acid|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Supplier CAS No 225233-81-8 - BuyersGuideChem [buyersguidechem.com]

- 7. 2-Fluoro-DL-homophenylalanine [225233-81-8] | Chemsigma [chemsigma.com]

- 8. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to 2-Fluoro-DL-homophenylalanine: Structure, Synthesis, and Applications

This guide provides an in-depth technical overview of 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid with significant potential in chemical biology and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's structure, proposes a robust synthetic pathway, and discusses its applications, grounded in the principles of scientific integrity and field-proven insights.

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The selective incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The introduction of a fluorine atom, the most electronegative element, into an amino acid structure can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated amino acids have become invaluable tools for probing protein structure and function, as well as for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[2][3][4]

2-Fluoro-DL-homophenylalanine (2-F-hPhe) is a structural analog of the proteinogenic amino acid phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and an additional methylene group in the side chain. This unique combination of modifications offers intriguing possibilities for designing peptides and small molecules with tailored properties. The ortho-fluorine substitution can influence the conformational preferences of the aromatic side chain and introduce a polar contact point for molecular interactions, while the "homo" backbone extension provides greater conformational flexibility. These features make 2-F-hPhe a compelling building block for exploring structure-activity relationships and developing novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Fluoro-DL-homophenylalanine is characterized by a racemic α-amino acid core connected to a 2-fluorophenylethyl side chain.

Caption: A diagram illustrating the core components of the 2-Fluoro-DL-homophenylalanine molecule.

Table 1: Physicochemical Properties of 2-Fluoro-DL-homophenylalanine and Related Compounds

| Property | 2-Fluoro-DL-homophenylalanine | DL-Homophenylalanine (Parent Compound) | 2-Fluorophenylalanine (Analog) |

| CAS Number | 225233-81-8[5] | 1012-05-1 | 2629-55-2 |

| Molecular Formula | C₁₀H₁₂FNO₂[5] | C₁₀H₁₃NO₂ | C₉H₁₀FNO₂ |

| Molecular Weight | 197.21 g/mol | 179.22 g/mol | 183.18 g/mol |

| Appearance | White to off-white solid (predicted) | White solid | White to pale cream powder |

| Melting Point | Not experimentally determined | ~282 °C (dec.)[6] | ~245 °C (dec.)[7] |

| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water | Data not readily available |

| pKa (α-COOH) | ~2.2 (predicted) | ~2.25 | ~2.17 |

| pKa (α-NH₃⁺) | ~9.3 (predicted) | ~9.38 | ~9.15 |

Note: Some properties for 2-Fluoro-DL-homophenylalanine are predicted based on the properties of its parent compound and structural analogs due to the limited availability of experimental data.

Proposed Synthesis Protocol

Caption: A workflow diagram outlining the key stages of the proposed synthesis.

Step-by-Step Methodology:

-

Preparation of the Glycine Enolate:

-

Dissolve glycine benzophenone imine ethyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, to the solution to deprotonate the α-carbon and form the corresponding enolate. The reaction progress can be monitored by a color change.

-

-

Alkylation with 1-(2-Bromoethyl)-2-fluorobenzene:

-

To the cold enolate solution, add a solution of 1-(2-bromoethyl)-2-fluorobenzene in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Schiff Base and Ester:

-

Once the alkylation is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with a strong aqueous acid, such as hydrochloric acid, and heat to reflux. This step serves to hydrolyze both the imine and the ethyl ester, yielding the free amino acid.

-

-

Work-up and Purification:

-

After cooling, the aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the benzophenone byproduct.

-

The aqueous layer is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.

-

The precipitated 2-Fluoro-DL-homophenylalanine is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum.

-

Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

-

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published experimental spectra for 2-Fluoro-DL-homophenylalanine, the following are predicted characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the ortho-fluorine substituent. The protons of the ethyl side chain will appear as multiplets, and the α-proton will be a multiplet in the amino acid region.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. The aliphatic carbons of the side chain and the α-carbon will also have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.21 g/mol ). The fragmentation pattern is expected to involve the loss of the carboxyl group and cleavage of the side chain. The presence of a single fluorine atom will result in a characteristic isotopic pattern.[11]

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino acid functional groups, including N-H stretching of the amine, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group. Aromatic C-H and C-F stretching vibrations will also be present.[12][13]

Applications in Research and Drug Development

The unique structural features of 2-Fluoro-DL-homophenylalanine make it a valuable tool for various applications in scientific research and drug development.

-

Peptide and Protein Engineering: Incorporation of 2-F-hPhe into peptides can modulate their conformation, stability, and biological activity. The ortho-fluorine can serve as a probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy.[2] Furthermore, the increased lipophilicity and metabolic stability conferred by the fluorinated side chain can enhance the therapeutic potential of peptide-based drugs.[3][14]

-

Enzyme Inhibitors: As an unnatural amino acid, 2-F-hPhe can be used to design potent and selective enzyme inhibitors. The fluorinated phenyl ring can engage in specific interactions within the enzyme's active site, leading to enhanced binding affinity.

-

PET Imaging: Fluorine-18 labeled analogs of fluorinated amino acids are widely used as tracers in Positron Emission Tomography (PET) for cancer diagnosis and monitoring treatment response.[2][15] While not directly radiolabeled, 2-Fluoro-DL-homophenylalanine could serve as a non-radioactive standard or precursor for the development of novel ¹⁸F-labeled PET tracers.

-

Drug Discovery: This compound can serve as a key building block in the synthesis of small molecule drug candidates. The introduction of the 2-fluorophenylethyl moiety can be a strategic approach to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

Safety and Handling

While a specific safety data sheet for 2-Fluoro-DL-homophenylalanine is not widely available, general precautions for handling fluorinated organic compounds and amino acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[7][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

2-Fluoro-DL-homophenylalanine represents a valuable and versatile building block for chemical biology and medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a homophenylalanine backbone offers researchers the opportunity to fine-tune the properties of peptides and small molecules. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its potential in developing novel therapeutics and research tools. As our understanding of the impact of fluorination on biological systems continues to grow, the utility of custom-designed amino acids like 2-Fluoro-DL-homophenylalanine is set to expand, paving the way for new discoveries in science and medicine.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). National Institutes of Health. [Link]

-

2-Fluoro-DL-homophenylalanine [225233-81-8]. (n.d.). Chemsigma. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]

-

Bunnage, M. E., & Czechtizky, W. (2016). Fluorine: A new element in protein design. Chemical Science, 7(1), 107-121. [Link]

-

Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). ResearchGate. [Link]

-

The Role of Fluorinated Amino Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

FTIR spectra of the fluorinated microspheres prepared with various... (n.d.). ResearchGate. [Link]

-

(PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). ResearchGate. [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Springer. [Link]

-

(PDF) Acidities of glycine Schiff bases and alkylation of their conjugate bases. (2025). ResearchGate. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2022). National Institutes of Health. [Link]

-

FTIR spectra of the untreated and fluorinated samples. (n.d.). ResearchGate. [Link]

-

Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. (n.d.). ResearchGate. [Link]

-

General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023). Royal Society of Chemistry. [Link]

-

Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2025). National Institutes of Health. [Link]

-

PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996). Midac Corporation. [Link]

-

Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. (2025). MDPI. [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

-

Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2012). Chemical Society Reviews. [Link]

-

Benzophenone Schiff bases of glycine derivatives. (n.d.). IU Indianapolis ScholarWorks. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... (n.d.). ResearchGate. [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Steps. [Link]

-

Strecker Amino Acid Synthesis. (2021). YouTube. [Link]

-

Homophenylalanine, DL-. (n.d.). PubChem. [Link]

-

(PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2025). ResearchGate. [Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (2017). Biochemistry. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. [Link]

-

Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2025). PubMed. [Link]

-

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. (n.d.). National Institutes of Health. [Link]

-

[Advances in enzymatic production of L-homophenylalanine]. (2023). PubMed. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega. [Link]

- Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid. (n.d.).

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. midac.com [midac.com]

- 14. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

2-FLUORO-DL-HOMOPHENYLALANINE synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-DL-Homophenylalanine

Introduction

In the landscape of modern drug discovery and development, the incorporation of fluorine into bioactive molecules represents a cornerstone strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[][2] Among the vast array of fluorinated building blocks, non-proteinogenic amino acids such as 2-Fluoro-DL-homophenylalanine are of significant interest. As a homologated version of phenylalanine with a fluorine atom at the ortho position of the aromatic ring, this compound serves as a valuable precursor for synthesizing novel peptides, enzyme inhibitors, and other therapeutic agents.[3]

This guide provides a comprehensive, technically-grounded exploration of the synthetic pathways leading to 2-Fluoro-DL-homophenylalanine. Designed for researchers, chemists, and drug development professionals, it moves beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis. The primary focus is on the robust and widely applicable Strecker synthesis, a classic method for preparing racemic α-amino acids.

Part 1: The Strecker Synthesis Approach

The Strecker synthesis, first reported in 1850, remains one of the most direct and efficient methods for producing α-amino acids from aldehydes.[4] It is a three-component reaction involving an aldehyde, a source of ammonia (typically an ammonium salt), and a cyanide source, which proceeds via an α-amino nitrile intermediate.[5][6] Subsequent hydrolysis of the nitrile yields the desired amino acid. This pathway is particularly well-suited for generating the racemic (DL) mixture of 2-fluoro-homophenylalanine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key precursors required for the Strecker synthesis. The amino acid backbone can be traced back to an α-amino nitrile, which in turn derives from the corresponding aldehyde, 3-(2-fluorophenyl)propanal.

Caption: Retrosynthetic pathway for 2-Fluoro-DL-homophenylalanine.

Stage 1: Synthesis of the Key Precursor: 3-(2-Fluorophenyl)propanal

The commercial availability of 3-(2-fluorophenyl)propanal is limited. Therefore, a reliable multi-step synthesis from a more common starting material, 2-fluorobenzaldehyde, is required. A robust approach involves a Horner-Wadsworth-Emmons (HWE) olefination, followed by catalytic hydrogenation and partial reduction of the resulting ester.

Workflow for 3-(2-fluorophenyl)propanal Synthesis

Caption: Multi-step synthesis of the key aldehyde precursor.

Experimental Protocol: Synthesis of 3-(2-fluorophenyl)propanal

-

Step 1: Horner-Wadsworth-Emmons Reaction.

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the ylide.

-

Re-cool the mixture to 0°C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2-fluorophenyl)acrylate.

-

-

Step 2: Catalytic Hydrogenation.

-

Dissolve the ethyl (E)-3-(2-fluorophenyl)acrylate (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (H₂, typically 1-3 atm or using a balloon) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 3-(2-fluorophenyl)propanoate, which is often pure enough for the next step.

-

-

Step 3: DIBAL-H Reduction.

-

Dissolve the ethyl 3-(2-fluorophenyl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene and cool the solution to -78°C (dry ice/acetone bath) under an inert atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1-1.2 eq) dropwise, maintaining the internal temperature below -70°C.

-

Stir the reaction at -78°C for 2-3 hours.

-

Quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the desired aldehyde, 3-(2-fluorophenyl)propanal.

-

Stage 2: Strecker Synthesis of 2-Fluoro-DL-Homophenylalanine

With the aldehyde precursor in hand, the core Strecker synthesis can be performed. This is typically a one-pot procedure that generates the α-amino nitrile, which is then hydrolyzed in a separate workup step.

Mechanism of the Strecker Synthesis

Caption: Key stages of the Strecker amino acid synthesis.

Experimental Protocol: Strecker Synthesis

-

Step 1: α-Amino Nitrile Formation.

-

In a flask equipped with a stirrer, add a solution of ammonium chloride (NH₄Cl, 1.5 eq) in water. Add aqueous ammonia to this solution until it is basic (pH ~9-10).

-

Add a solution of potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the resulting solution in an ice bath and add the 3-(2-fluorophenyl)propanal (1.0 eq), either neat or dissolved in a minimal amount of methanol or ethanol to aid solubility.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by observing the disappearance of the aldehyde spot by TLC.

-

Upon completion, extract the crude α-amino nitrile with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic extracts and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

Add the crude α-amino nitrile to a flask containing concentrated hydrochloric acid (HCl, ~6 M to 12 M).

-

Heat the mixture to reflux (typically 100-110°C) for 6-12 hours. This step hydrolyzes both the nitrile to a carboxylic acid and any potential amide intermediates.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess HCl.

-

Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically pH ~5-6) by the careful addition of a base such as aqueous ammonia or pyridine.

-

The amino acid product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol or acetone, and dry under vacuum to yield 2-fluoro-DL-homophenylalanine.

-

Data Summary for Strecker Synthesis

| Parameter | Value/Reagent | Molar Ratio (eq) | Purpose |

| Starting Aldehyde | 3-(2-Fluorophenyl)propanal | 1.0 | Carbon skeleton precursor |

| Ammonia Source | Ammonium Chloride / Ammonia | ~1.5 | Provides the amine group |

| Cyanide Source | Potassium Cyanide | ~1.2 | Provides the carboxylate precursor |

| Solvent (Step 1) | Water / Methanol | - | Reaction medium |

| Temperature (Step 1) | Room Temperature | - | Formation of amino nitrile |

| Hydrolysis Reagent | Concentrated HCl | Excess | Hydrolyzes nitrile to carboxylic acid |

| Temperature (Step 2) | Reflux (~110°C) | - | Drives hydrolysis to completion |

| Neutralization | Aqueous Ammonia / Pyridine | - | Precipitates the zwitterionic amino acid |

Part 2: Alternative Pathway - Alkylation of a Glycine Anion Equivalent

An alternative strategy for synthesizing α-amino acids involves the alkylation of a glycine enolate equivalent. This method often uses a Schiff base of a glycine ester (e.g., with benzophenone) to increase the acidity of the α-protons, allowing for deprotonation with a strong base to form a nucleophilic enolate. This enolate can then be alkylated with a suitable electrophile.

Principle of the Glycine Enolate Alkylation

Sources

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

2-FLUORO-DL-HOMOPHENYLALANINE solubility

An In-Depth Technical Guide Solubility Profile of 2-Fluoro-DL-homophenylalanine: A Guide for Researchers and Drug Development Professionals

Introduction

2-Fluoro-DL-homophenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As an analogue of phenylalanine, its incorporation into peptides can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity.[1][2] The presence of a fluorine atom on the phenyl ring and an additional methylene group in the side chain distinguishes it from its natural counterpart, offering altered steric and electronic properties.[]

A fundamental yet often overlooked parameter in the early stages of research and development is solubility. Accurate characterization of a compound's solubility is critical for its formulation, bioavailability, and the reliability of in vitro assays. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 2-Fluoro-DL-homophenylalanine, designed to empower researchers to generate accurate and reproducible data.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of 2-Fluoro-DL-homophenylalanine is governed by a complex interplay of its structural features. Understanding these factors is crucial for predicting its behavior in different solvent systems and for designing effective solubilization strategies.

1.1. Molecular Structure and Inherent Properties

2-Fluoro-DL-homophenylalanine (Molecular Formula: C₁₀H₁₂FNO₂) is a zwitterionic molecule at physiological pH, possessing both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[4][5] This dual ionic character generally confers some degree of aqueous solubility.

However, several features modulate this baseline solubility:

-

Aromatic Ring: The phenyl group is inherently hydrophobic, contributing to poor water solubility.

-

Fluorine Substitution: The fluorine atom at the 2-position (ortho) is highly electronegative. While fluorination can increase the polarity of adjacent C-H bonds, the overall effect on hydrophobicity is not straightforward. It can alter hydration free energies in unexpected ways, sometimes increasing and sometimes decreasing hydrophobicity depending on the molecular context.[6] Fluorination can also significantly impact the electronic properties and solubility profiles of peptides into which it is incorporated.[1]

-

Homophenylalanine Backbone: The additional methylene (-CH₂-) group compared to phenylalanine increases the length of the aliphatic side chain, which typically enhances the molecule's overall hydrophobicity and may decrease aqueous solubility.[7]

1.2. The Critical Role of pH

Like all amino acids, the solubility of 2-Fluoro-DL-homophenylalanine is highly dependent on the pH of the aqueous medium.[8][9] The molecule exists in different ionic states depending on the pH, as dictated by the pKa values of its amino and carboxyl groups.

// Node Definitions Cation [label="Cationic Form\n(Low pH, e.g., pH < 2)\n-COOH, -NH3+\nNet Charge: +1\nHigher Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zwitterion [label="Zwitterionic Form\n(Isoelectric Point, pI)\n-COO-, -NH3+\nNet Charge: 0\nMinimum Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Anionic Form\n(High pH, e.g., pH > 9)\n-COO-, -NH2\nNet Charge: -1\nHigher Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cation -> Zwitterion [label="+ OH-\n- H2O"]; Zwitterion -> Cation [label="+ H+\n(pKa1 ~2-3)"]; Zwitterion -> Anion [label="+ OH-\n- H2O\n(pKa2 ~9-10)"]; Anion -> Zwitterion [label="+ H+"]; } digraph Figure 1: pH-dependent equilibria of 2-Fluoro-DL-homophenylalanine.

At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where intermolecular electrostatic attractions are maximized and hydration is minimized, resulting in the lowest aqueous solubility.[10][11] By shifting the pH away from the pI—either to a more acidic or a more basic range—the molecule is converted into its cationic or anionic form, respectively. These charged species are more polar and interact more favorably with water molecules, leading to a significant increase in solubility.[5][9]

Experimental Determination of Solubility

Given the lack of published quantitative solubility data for 2-Fluoro-DL-homophenylalanine, empirical determination is essential. The shake-flask method followed by a suitable analytical quantification is the gold-standard approach.

2.1. Workflow for Solubility Assessment

The following diagram outlines a robust workflow for determining the thermodynamic solubility of the compound.